Synthesis and Characterization of Methyl-PEG3-Bromide: An In-depth Technical Guide
Synthesis and Characterization of Methyl-PEG3-Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl-PEG3-bromide (mPEG3-Br), a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document outlines a detailed synthetic protocol, purification methods, and in-depth characterization techniques, presenting all quantitative data in accessible tables and illustrating key processes with clear diagrams.
Introduction
Methyl-PEG3-bromide, with the chemical name 1-bromo-2-(2-(2-methoxyethoxy)ethoxy)ethane and CAS number 72593-77-2, is a short-chain polyethylene glycol (PEG) derivative. Its structure comprises a terminal methoxy group, providing hydrophilicity and metabolic stability, and a terminal bromide, which serves as a reactive handle for nucleophilic substitution reactions. This unique combination of properties makes it an essential building block in the construction of complex bioconjugates, particularly in linking a target protein-binding ligand and an E3 ligase-recruiting ligand in PROTAC design. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Synthesis of Methyl-PEG3-Bromide
The synthesis of Methyl-PEG3-bromide is typically achieved through the bromination of its corresponding alcohol precursor, triethylene glycol monomethyl ether. A common and effective method involves the use of phosphorus tribromide (PBr₃).
Reaction Scheme
Caption: Reaction scheme for the synthesis of Methyl-PEG3-Bromide.
Experimental Protocol
Materials:
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Triethylene glycol monomethyl ether (≥98%)
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Phosphorus tribromide (PBr₃) (≥99%)
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Anhydrous tetrahydrofuran (THF)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Diethyl ether
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Deionized water
Procedure:
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Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Starting Material: Triethylene glycol monomethyl ether (1.0 eq) is dissolved in anhydrous THF and the solution is cooled to 0°C in an ice bath.
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Addition of Brominating Agent: Phosphorus tribromide (0.4 eq), dissolved in anhydrous THF, is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: The reaction is carefully quenched by the slow addition of deionized water at 0°C. The mixture is then diluted with diethyl ether and washed sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude Methyl-PEG3-bromide is typically a colorless to light yellow oil. Purification is essential to remove unreacted starting materials and byproducts.
Purification Protocol: Column Chromatography
Materials:
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Silica gel (230-400 mesh)
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Hexanes
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Ethyl acetate
Procedure:
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Column Preparation: A glass column is packed with a slurry of silica gel in hexanes.
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Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.
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Elution: The product is eluted using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Fractions are collected and analyzed by TLC.
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Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to afford the purified Methyl-PEG3-bromide.
Characterization
The identity and purity of the synthesized Methyl-PEG3-bromide are confirmed using various analytical techniques.
Physicochemical Properties
| Property | Value |
| CAS Number | 72593-77-2 |
| Molecular Formula | C₇H₁₅BrO₃ |
| Molecular Weight | 227.10 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity (by GC) | ≥98% |
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are crucial for structural confirmation. The spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.80 | t, J = 6.4 Hz | 2H | -CH₂-Br |
| 3.68 - 3.62 | m | 8H | -O-CH₂-CH₂-O- |
| 3.54 - 3.51 | m | 2H | CH₃-O-CH₂- |
| 3.38 | s | 3H | CH₃-O- |
¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment |
| 71.9 | CH₃-O-C H₂- |
| 71.3 | -O-C H₂-CH₂-Br |
| 70.7 | -O-C H₂-CH₂-O- |
| 70.6 | -O-C H₂-CH₂-O- |
| 59.1 | C H₃-O- |
| 30.3 | -C H₂-Br |
4.2.2. Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern, further confirming the structure and assessing purity.
Expected GC-MS Data:
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 226/228 for bromine isotopes) may be observed, though it can be weak.
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Major Fragment Ions: Common fragmentation patterns for ethers and alkyl halides are expected. Key fragments would likely arise from the cleavage of C-O and C-C bonds. Expected fragments include ions at m/z 45, 59, 89, 103, and 133, corresponding to various PEG fragments.
Logical Workflow
The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is rigorously confirmed.
Caption: Experimental workflow for the synthesis and characterization of Methyl-PEG3-Bromide.
Conclusion
This guide provides a detailed framework for the successful synthesis, purification, and characterization of Methyl-PEG3-bromide. The provided protocols and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the use of this important linker in the construction of innovative therapeutics. Adherence to these methodologies will ensure the production of high-quality material suitable for demanding applications.
